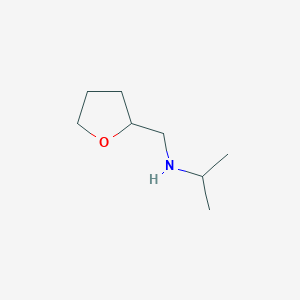

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

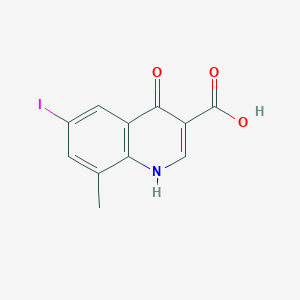

説明

Tetrahydrofuran (THF) is a versatile solvent used in laboratory organic synthesis and in industrial products such as varnishes . It is colorless and miscible in water, with a boiling point of 66 ºC . The term “isopropyl” refers to a functional group with the formula (CH3)2CH-, and “amine” refers to a functional group containing a basic nitrogen atom with a lone pair of electrons .

Chemical Reactions Analysis

Tetrahydrofuran (THF) is known to participate in a variety of chemical reactions. For example, when stored in air, it can form explosive peroxides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a colorless liquid that is miscible with water .科学的研究の応用

- Field : Organic Chemistry

- Application : This compound is used as a substrate in a new oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .

- Method : The synthesis involves three steps: the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .

- Results : This new derivative was fully characterised by spectroscopic methods .

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

Synthesis of Doubly Acylated cis-THF-diol Product

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Field : Organic Chemistry

- Application : The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), which has a wide range of applications .

- Results : BTHFE was synthesized at greater than 99% purity .

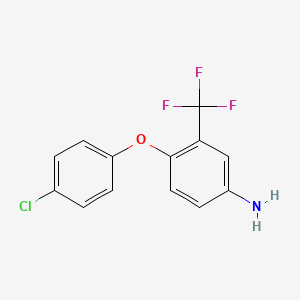

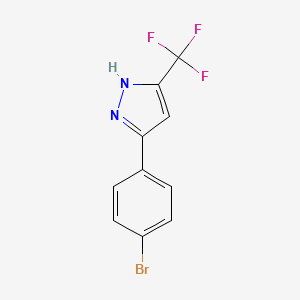

- Field : Medicinal Chemistry

- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .

- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .

- Results : The specific results of these studies are not detailed in the source .

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

In Silico Studies of Novel Vemurafenib Derivatives

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Field : Organic Chemistry

- Application : The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), which has a wide range of applications .

- Results : BTHFE was synthesized at greater than 99% purity .

- Field : Medicinal Chemistry

- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .

- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .

- Results : The specific results of these studies are not detailed in the source .

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

In Silico Studies of Novel Vemurafenib Derivatives

将来の方向性

特性

IUPAC Name |

N-(oxolan-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELLLKANMONICH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

5064-46-0 |

Source

|

| Record name | NSC97525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)